CID 8977

Overview

Description

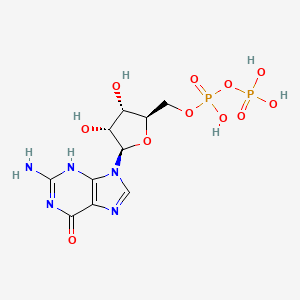

CID 8977 is a useful research compound. Its molecular formula is C10H15N5O11P2 and its molecular weight is 443.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality CID 8977 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8977 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemically Induced Dimerization (CID) in Biological Systems

CID is a valuable tool for studying biological processes, particularly in dissecting signal transductions and elucidating membrane and protein trafficking. Recent advances in orthogonal and reversible CID systems have enabled control over protein function with precision and spatiotemporal resolution. This has extended the scope of CID in various biological applications (Voss, Klewer, & Wu, 2015).

Development of PROTAC-CID Platforms

The development of proteolysis-targeting chimera-based scalable CID platforms, known as PROTAC-CID, has enhanced the versatility and in vivo applications of CID tools. These platforms enable inducible gene regulation and gene editing, allowing fine-tuning of gene expression and multiplexing biological signals (Ma et al., 2023).

Reversible Control of Protein Localization with CID

CID has been utilized to control protein-protein interactions in living cells. The development of a novel chemical inducer for protein dimerization, activated and deactivated by light, has enhanced the ability to study dynamic biological processes, such as peroxisome transport and mitotic checkpoint signaling, with high spatiotemporal control (Aonbangkhen et al., 2018).

Solving Complex Problems in Cell Biology Using CID

CID has been instrumental in addressing complex problems in cell biology. It has provided insights into lipid second messengers and small GTPases, contributing to the understanding of the "signaling paradox." Recent technical advancements have led to more specific CID actions and the development of novel CID substrates (DeRose, Miyamoto, & Inoue, 2013).

Label-Free Quantification of CID in Cellular Mechanotransduction

CID's application extends to quantifying interactions in cellular mechanotransduction. For instance, label-free single-molecule detection of rapamycin-induced heterodimerization of FRB and FKBP has been used to study the mechanical stability of ternary complexes, aiding in precision switching of cellular force transmission (Wang et al., 2019).

Innovations in CID for Enhanced Molecular and Cellular Studies

Recent innovations in CID, including the development of chemically inducible heterotrimerization systems, have expanded the capabilities for manipulating protein interactions in live cells. These innovations offer new methods for addressing otherwise intractable cell biology questions and for engineering cell functions for synthetic biology applications (Wu et al., 2020).

properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWNDRXFNXRZMB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 8977 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1S)-1-amino-2-methylpropyl]hepta-1,6-dien-4-ol](/img/structure/B7839918.png)

![1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride](/img/structure/B7839935.png)

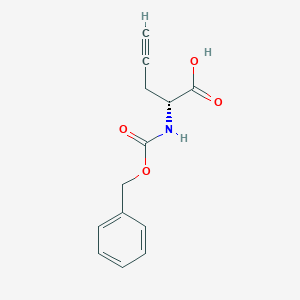

![methyl (2R)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7840007.png)